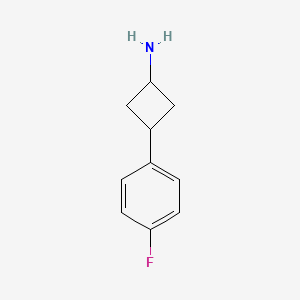

3-(4-Fluorophenyl)cyclobutan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

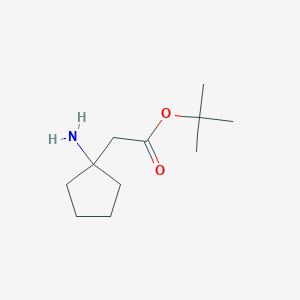

“3-(4-Fluorophenyl)cyclobutan-1-amine” is a chemical compound with the molecular formula C10H12FN . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “3-(4-Fluorophenyl)cyclobutan-1-amine” can be represented by the InChI code:1S/C10H11ClFN/c11-9-5-6 (1-2-10 (9)12)7-3-8 (13)4-7/h1-2,5,7-8H,3-4,13H2 . This code provides a unique representation of the compound’s molecular structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis

The molecular weight of “3-(4-Fluorophenyl)cyclobutan-1-amine” is 165.21 . It is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.Applications De Recherche Scientifique

[4 + 2]-Annulations of Aminocyclobutanes

Perrotta et al. (2015) reported the first [4 + 2]-annulation between aminocyclobutanes and aldehydes, yielding tetrahydropyranyl amines. This method used phthalimido cyclobutane dicarboxylates and aromatic aldehydes, achieving tetrahydropyrans in yields ranging from 53-92% (Perrotta et al., 2015).

Efficient Synthesis of 3-Aminocyclobut-2-en-1-ones

Brand et al. (2003) developed a novel series of functionalized 3-aminocyclobut-2-en-1-ones, which showed potential as potent antagonists of VLA-4. These compounds were synthesized by condensing cyclobuta-1,3-diones with a phenylalanine-derived primary amine (Brand et al., 2003).

Catalytic Enantioselective Desymmetrization

Wen et al. (2021) described a chiral phosphoric acid-catalyzed enantioselective condensation of cyclobutane-1,3-diones with primary amines. This reaction is significant for constructing quaternary carbon-containing cyclobutanes with high yields and enantioselectivities (Wen et al., 2021).

Diastereo- and Enantioselective Hydroamination

Feng et al. (2020) developed a method for the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes. This was achieved through CuH-catalyzed hydroamination of strained trisubstituted alkenes, showing enhanced reactivity and interesting regioselectivity (Feng et al., 2020).

Discovery of Long-Acting IDO1 Inhibitors

Li et al. (2022) reported the discovery of a novel class of oxetane indole-amine 2,3-dioxygenase (IDO1) inhibitors, which included 3,3-disubstituted oxetanes as bioisosteres for gem-dimethyl and cyclobutane functionalities. These inhibitors demonstrated potential for Q3W (once every 3 weeks) oral and parenteral dosing (Li et al., 2022).

Safety and Hazards

Propriétés

IUPAC Name |

3-(4-fluorophenyl)cyclobutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10H,5-6,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLMANZBPHTXSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)cyclobutan-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2941891.png)

![[2-(Azepan-1-ylcarbonyl)-1-benzofuran-3-yl]amine](/img/structure/B2941893.png)

![1-butyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2941896.png)

![4-(Naphthalen-1-ylmethylsulfanyl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2941903.png)

![2-Chloro-N-[2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethyl]propanamide](/img/structure/B2941905.png)

![2-[(2-Chlorobenzyl)sulfanyl]-4-(diethylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2941908.png)

![N-cyclohexyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2941910.png)

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide](/img/structure/B2941913.png)